

Performance Characteristics of Phenazolam Analytical Standards: A Comparative Guide

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Compound of Interest

Compound Name: **Phenazolam**

Cat. No.: **B1607561**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of **Phenazolam** analytical standards against other relevant benzodiazepine standards. The information presented is based on available experimental data and is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference materials for their analytical needs.

Physicochemical and Analytical Characteristics

Phenazolam is a triazolo-benzodiazepine derivative, structurally similar to other novel benzodiazepines such as Bromazolam and Triazolam.^[1] As an analytical reference standard, it is primarily used in research and forensic applications.^{[2][3][4]} The purity of commercially available **Phenazolam** analytical standards is typically ≥98%.^[2]

A summary of the key physicochemical and analytical properties of **Phenazolam** is presented below, with comparative data for Bromazolam, a structurally related benzodiazepine, for context.

Property	Phenazolam	Bromazolam	Data Source
Chemical Formula	$C_{17}H_{12}BrClN_4$	$C_{17}H_{13}BrN_4$	[2], WHO (2022)
Molecular Weight	387.7 g/mol	353.2 g/mol	[3], WHO (2022)
Purity	≥98%	Commercially available as a reference material	[2],[5]
Appearance	Solid	White or crystalline solid	[3], WHO (2022)
Solubility	DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml	Not specified	[2]

Chromatographic Performance

The chromatographic performance of an analytical standard is critical for its accurate and precise quantification. Below is a comparison of typical chromatographic parameters for **Phenazolam** and **Bromazolam** based on published analytical methods.

Parameter	Phenazolam	Bromazolam
Analytical Method	LC-QTOF-MS	GC-MS
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m)	Zebron™ Inferno™ ZB-35HT (15 m x 250 μ m x 0.25 μ m)
Mobile Phase/Carrier Gas	A: Ammonium formate (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50)	Helium (1 mL/min)
Retention Time	7.62 min	8.94 min
Data Source	[6]	[7]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and ensuring the consistency of analytical measurements.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for determining the purity of a **Phenazolam** analytical standard.

a. Sample Preparation: A standard solution of the **Phenazolam** analytical standard is prepared by dissolving an accurately weighed amount of the substance in methanol to achieve a known concentration.[\[6\]](#)

b. Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument can be used.[\[6\]](#) The system is equipped with a capillary column suitable for the analysis of benzodiazepines, such as a 100% dimethylpolysiloxane column (e.g., HP1-MS, 30 m length, 0.25 mm internal diameter, 0.25 μ m film thickness).[\[2\]](#)

c. GC-MS Parameters:

- Injector Temperature: 280 °C[\[2\]](#)
- Injection Volume: 1 μ L in split mode (e.g., 1:50 or 1:5)[\[2\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.2 ml/min[\[2\]](#)
- Oven Temperature Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[\[2\]](#)
- MSD Source: Electron Ionization (EI) at 70 eV[\[2\]](#)
- MS Scan Range: m/z 50-550[\[2\]](#)

d. Data Analysis: The purity is determined by calculating the peak area of **Phenazolam** as a percentage of the total peak area of all components in the chromatogram.

Stability Study Protocol

This protocol outlines a general approach for assessing the stability of a **Phenazolam** analytical standard under various storage conditions, based on established guidelines.[\[8\]](#)[\[9\]](#)[\[10\]](#)

a. Storage Conditions:

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH
- Photostability: As per ICH Q1B guidelines

b. Testing Frequency:

- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
- Accelerated: 0, 3, and 6 months

c. Analytical Method: A validated stability-indicating method, such as the GC-MS or an LC-MS/MS method, should be used to quantify the analyte and detect any degradation products.

d. Evaluation: The stability of the standard is evaluated by monitoring for any significant changes in purity, appearance, and the formation of degradation products over time.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of **Phenazolam** in forensic samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

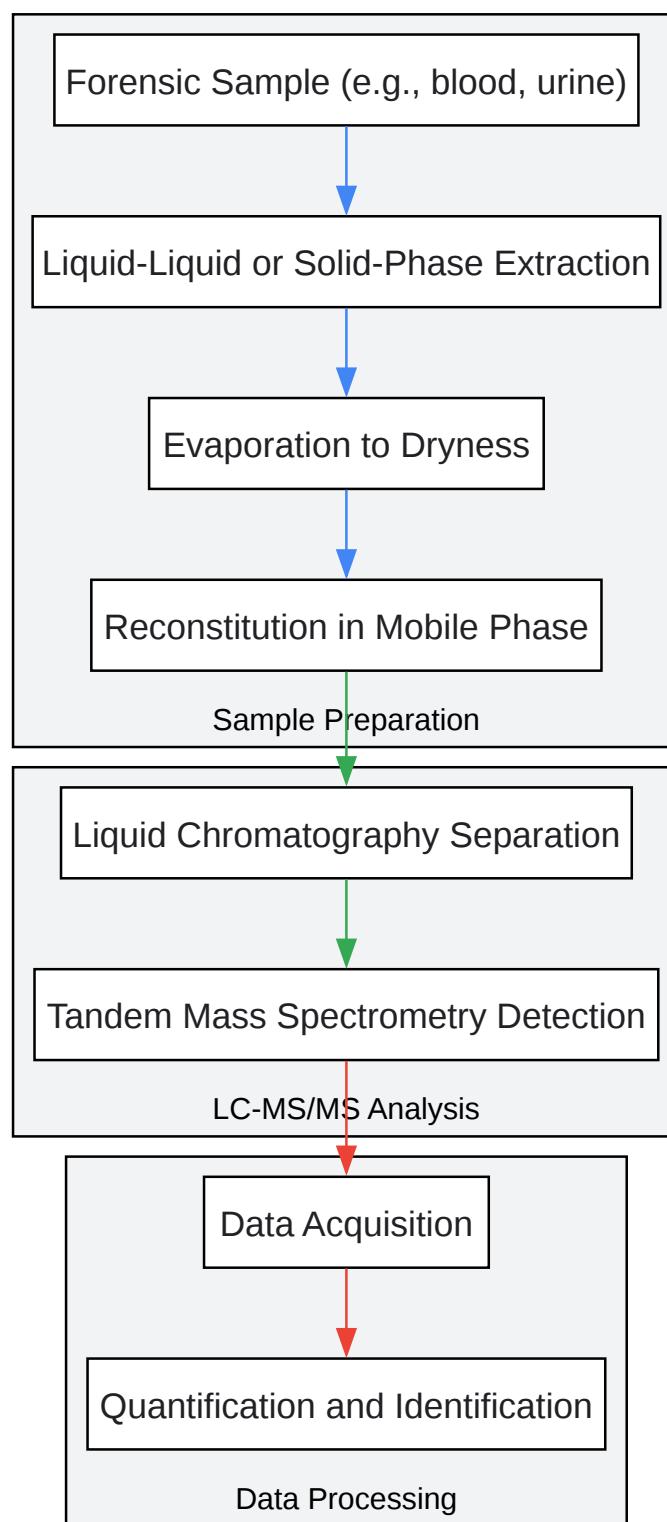


Figure 1: Experimental Workflow for LC-MS/MS Analysis of Phenazolam

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Figure 1: Experimental Workflow for LC-MS/MS Analysis of **Phenazolam**

Signaling Pathway of Benzodiazepines

Phenazolam, like other benzodiazepines, exerts its effects by modulating the activity of GABA-A receptors in the central nervous system.^[3] The following diagram illustrates this signaling pathway.

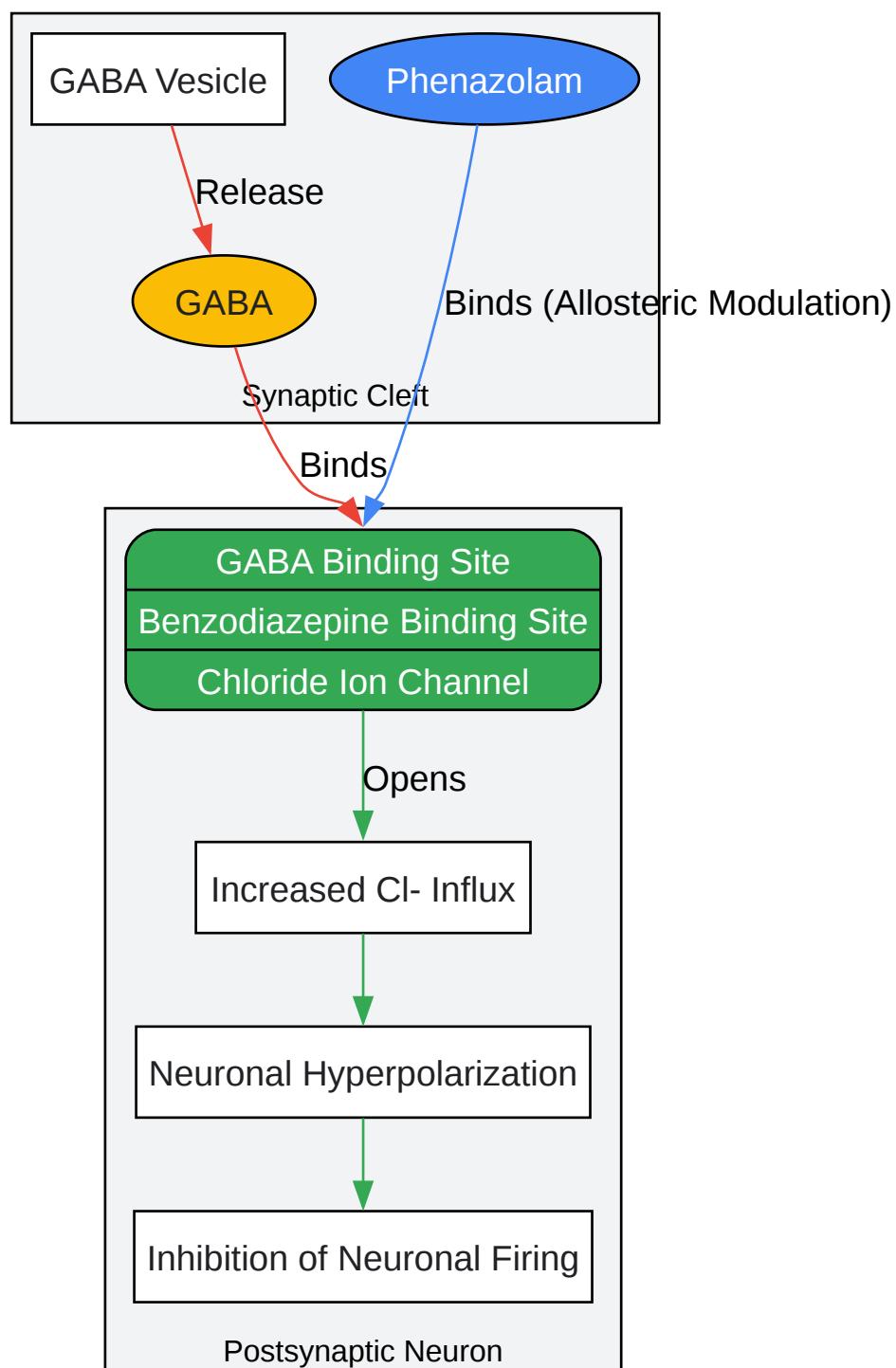


Figure 2: Benzodiazepine Signaling Pathway at the GABA-A Receptor

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